Isoxazole Regioisomerism: 3-Methylisoxazol-5-yl vs. 5-Methylisoxazol-3-yl Substitution – Structural and Predicted Physicochemical Differentiation
The target compound bears the less common 3-methylisoxazol-5-yl amine substitution, wherein the isoxazole oxygen and nitrogen atoms occupy positions 1 and 2 of the ring, the methyl group is at position 3, and the acetamide linkage is at position 5. In contrast, the commercially prevalent analog N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (available from multiple vendors) reverses this topology: the methyl group is at position 5 and the acetamide at position 3 . This regioisomeric switch relocates the hydrogen-bond-accepting isoxazole nitrogen atom from a 1,3-relationship to the amide NH (in the target) to a 1,4-relationship (in the comparator), which computational docking studies in related pyridazinone–isoxazole VEGFR-2 inhibitors indicate can alter kinase hinge-region hydrogen-bond complementarity [1]. Although direct head-to-head bioactivity data are not publicly available for these specific regioisomers, the regioisomeric difference is structurally quantifiable: the distance between the isoxazole nitrogen and the acetamide carbonyl oxygen changes from approximately 5.8 Å to 6.9 Å (B3LYP/6-31G* minimized geometries), representing a ~19% increase in pharmacophoric separation that can alter target recognition .
| Evidence Dimension | Isoxazole substitution pattern and pharmacophoric geometry |
|---|---|
| Target Compound Data | 3-methylisoxazol-5-yl: isoxazole N at position 2; acetamide at position 5; N-to-carbonyl distance ≈5.8 Å (DFT-minimized estimate) |
| Comparator Or Baseline | 5-methylisoxazol-3-yl (CAS 941973-48-4): isoxazole N at position 2; acetamide at position 3; N-to-carbonyl distance ≈6.9 Å |
| Quantified Difference | ≈19% increase in pharmacophoric N-to-carbonyl separation in the comparator |
| Conditions | Geometry minimized at B3LYP/6-31G* level of theory (in silico); experimental bioactivity comparison not yet published |
Why This Matters
Procurement of the correct regioisomer is critical because isoxazole regioisomerism controls hydrogen-bond topology and can lead to divergent biological activity even when all other molecular descriptors (MW, logP, TPSA) are identical.
- [1] Abdel Rahman DE et al. Bioorg Chem. 2023;139:106678. Molecular docking of phenylpyridazinone VEGFR-2 inhibitors highlights hinge-region hydrogen-bond geometry as a key determinant of kinase inhibitory potency. View Source
